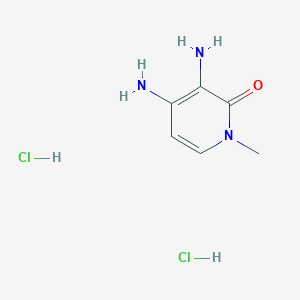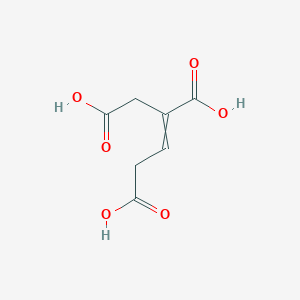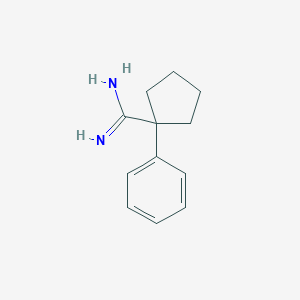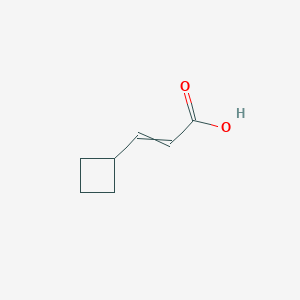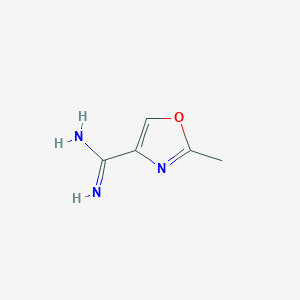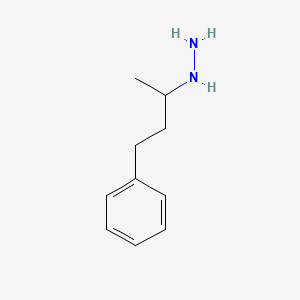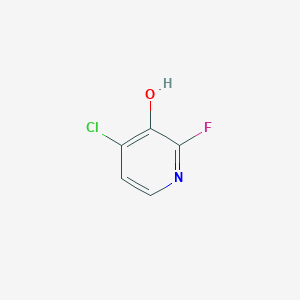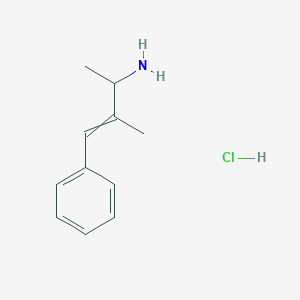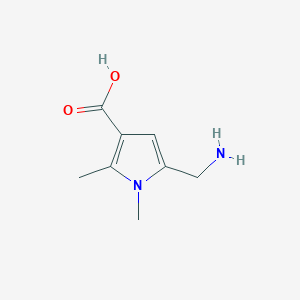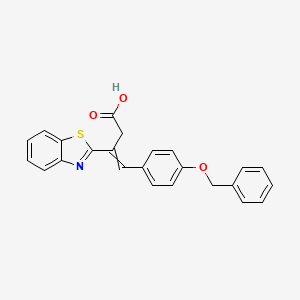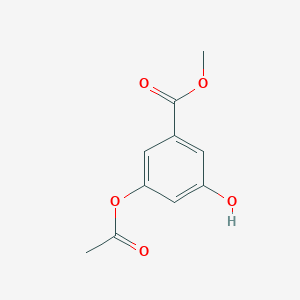![molecular formula C7H7N3S B12439598 7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
7-Methylthiazolo[5,4-b]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylthiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the desired thiazolo[5,4-b]pyridine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 7-Methylthiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays for its antimicrobial and antifungal properties.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Methylthiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
類似化合物との比較
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Thiazolo[5,4-c]pyridines: These compounds have a different arrangement of the thiazole and pyridine rings.
Uniqueness: 7-Methylthiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the thiazole-pyridine fusion contribute to its unique reactivity and pharmacological profile .
特性
分子式 |
C7H7N3S |
|---|---|
分子量 |
165.22 g/mol |
IUPAC名 |
7-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-9-6-5(4)10-7(8)11-6/h2-3H,1H3,(H2,8,10) |
InChIキー |
KAXGUDARHVZCCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


